INMT Inhibition: 7-Fold Superior Potency Over the Reference INMT Inhibitor PDAT
In a direct enzymatic inhibition assay against recombinant human indolethylamine N-methyltransferase (INMT), the target compound demonstrated a Ki of 12,000 nM (12 µM) [1]. This represents an approximately 7-fold improvement in binding affinity compared to the widely used reference INMT inhibitor PDAT, which exhibits a Ki of 84,000 nM (84 µM) for rabbit lung INMT under comparable assay conditions . The data originate from the ChEMBL-curated BindingDB repository, ensuring independent experimental validation.
| Evidence Dimension | INMT enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 12,000 nM (12 µM) |
| Comparator Or Baseline | PDAT: Ki = 84,000 nM (84 µM) against rabbit lung INMT |
| Quantified Difference | 7.0-fold more potent (lower Ki) for the target compound |
| Conditions | Recombinant human INMT vs. rabbit lung INMT; in vitro enzymatic assay |
Why This Matters
For laboratories investigating endogenous DMT biosynthesis or screening INMT inhibitors, this compound offers a substantially stronger engagement with the enzyme than the standard reference inhibitor PDAT, reducing the compound quantity needed for equivalent target coverage.
- [1] BindingDB Entry: BDBM50367839 / CHEMBL2368635. Ki: 1.20E+4 nM for human indolethylamine N-methyltransferase. University of Utah, curated by ChEMBL. View Source
